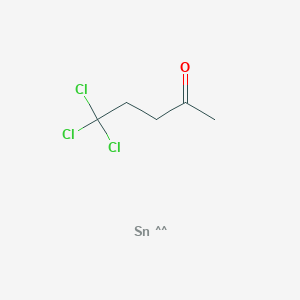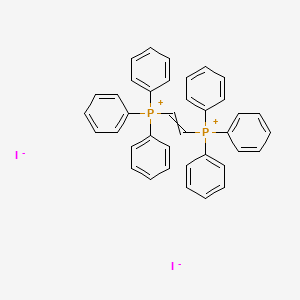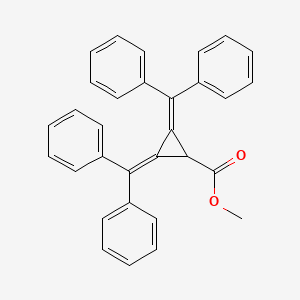
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin is a compound that combines the structural features of coumarin and tetrazole. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. Tetrazoles, on the other hand, are known for their stability and ability to form strong hydrogen bonds, making them valuable in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid.
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives
科学的研究の応用
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant or anti-cancer agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence
作用機序
The mechanism of action of 8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to inflammation, coagulation, and cell proliferation
類似化合物との比較
Similar Compounds
4-Methyl-3-(1H-tetrazol-5-yl)coumarin: Lacks the chloro group, which may affect its reactivity and biological activity.
8-Chloro-4-methylcoumarin: Lacks the tetrazole group, which may reduce its stability and hydrogen bonding capability
Uniqueness
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin is unique due to the presence of both the chloro and tetrazole groups, which confer specific chemical and biological properties. The combination of these groups enhances its stability, reactivity, and potential biological activities .
特性
CAS番号 |
56394-33-3 |
|---|---|
分子式 |
C11H7ClN4O2 |
分子量 |
262.65 g/mol |
IUPAC名 |
8-chloro-4-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H7ClN4O2/c1-5-6-3-2-4-7(12)9(6)18-11(17)8(5)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16) |
InChIキー |
QUAWYAXCXRJKHT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC=C2Cl)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)








